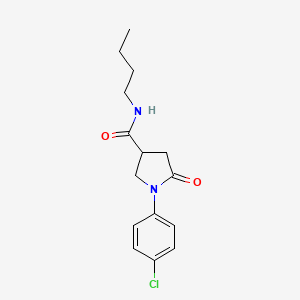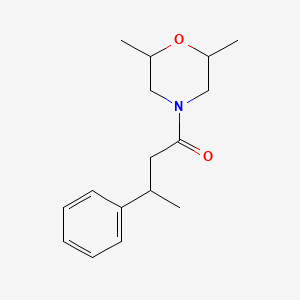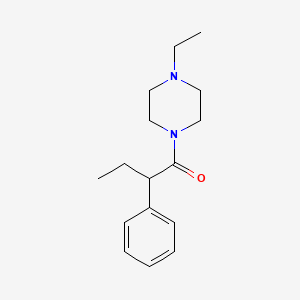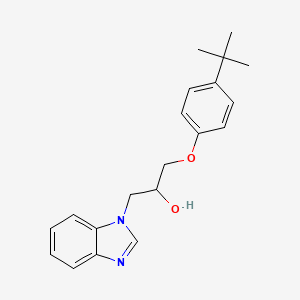
N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Boc-3-pyrrolidinecarboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. This compound is a derivative of pyrrolidine and is widely used in the synthesis of various pharmaceuticals and bioactive molecules.
Mecanismo De Acción
The mechanism of action of N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid is not well understood. However, it is believed that this compound acts as a nucleophile and a Lewis base due to the presence of the pyrrolidine ring and the carbonyl group. This compound can react with various electrophiles, including acyl chlorides and aldehydes, to form stable adducts.
Biochemical and Physiological Effects:
N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid has no known biochemical or physiological effects. However, this compound is widely used in the synthesis of various bioactive molecules, including drugs and peptides, which may have biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid in lab experiments is its versatility. This compound can be used in the synthesis of various bioactive molecules, including drugs and peptides, and as a chiral auxiliary in asymmetric synthesis. Additionally, N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid is relatively easy to synthesize and is commercially available.
One of the limitations of using N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid in lab experiments is its cost. This compound is relatively expensive, which may limit its use in some experiments. Additionally, the synthesis of N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid is a multi-step process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid in scientific research. One potential area of research is the development of new methods for the synthesis of this compound. Additionally, researchers may investigate the use of N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid as a chiral auxiliary in asymmetric synthesis. Finally, researchers may explore the use of N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid in the synthesis of new bioactive molecules, including drugs and peptides.
Aplicaciones Científicas De Investigación
N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid has various applications in scientific research. This compound is widely used in the synthesis of various bioactive molecules, including drugs, peptides, and natural products. N-butyl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideidinecarboxylic acid is also used as a protecting group for amino acids during peptide synthesis. Additionally, this compound is used as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
N-butyl-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-3-8-17-15(20)11-9-14(19)18(10-11)13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXQWZKSZGDTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B3977154.png)
![methyl 3-{[(1-methyl-3-phenylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3977166.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B3977183.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzoate](/img/structure/B3977191.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3977201.png)

![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3977210.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3977224.png)
![ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3977233.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3977251.png)
![2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3977253.png)